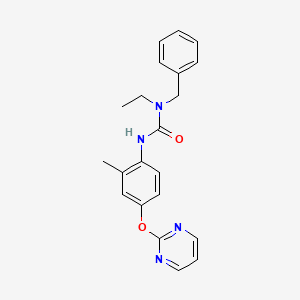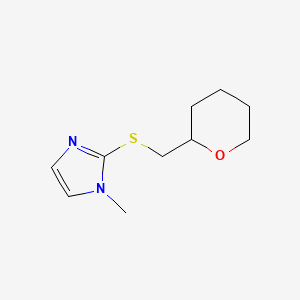![molecular formula C21H22N4O2 B7535275 1-Methyl-1-[(2-methylphenyl)methyl]-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea](/img/structure/B7535275.png)
1-Methyl-1-[(2-methylphenyl)methyl]-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1-[(2-methylphenyl)methyl]-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea, also known as MP-10, is a chemical compound that has been extensively studied for its potential applications in scientific research. MP-10 is a selective inhibitor of the protein kinase CK2, which plays a crucial role in cell growth, proliferation, and survival.
作用機序
The mechanism of action of 1-Methyl-1-[(2-methylphenyl)methyl]-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea involves the inhibition of CK2, which is a serine/threonine protein kinase that plays a crucial role in cell growth, proliferation, and survival. CK2 is overexpressed in many types of cancer and is involved in tumor growth and survival. By inhibiting CK2, this compound can block the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce apoptosis, inhibit cell proliferation, and block cell cycle progression. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells.
実験室実験の利点と制限
1-Methyl-1-[(2-methylphenyl)methyl]-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea has several advantages for lab experiments. It is a selective inhibitor of CK2, which makes it a useful tool for studying the role of CK2 in various biological processes. In addition, this compound has been shown to have low toxicity in vitro and in vivo, which makes it a relatively safe compound to work with.
However, there are also some limitations to using this compound in lab experiments. First, this compound has poor solubility in aqueous solutions, which can make it difficult to work with in some experiments. Second, this compound has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research on 1-Methyl-1-[(2-methylphenyl)methyl]-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea. One area of research is the development of more potent and selective inhibitors of CK2, which could have greater therapeutic potential for cancer and other diseases. In addition, more research is needed to understand the precise mechanisms by which this compound inhibits CK2 and induces apoptosis in cancer cells. Finally, more preclinical and clinical studies are needed to determine the safety and efficacy of this compound as a potential therapeutic agent for cancer and other diseases.
合成法
The synthesis of 1-Methyl-1-[(2-methylphenyl)methyl]-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-methyl-4-nitrophenol with 2-methylpyrimidine-4-carbaldehyde to form the intermediate compound 2-methyl-4-(2-methylpyrimidin-4-yl)phenol. This intermediate is then reacted with 2-(bromomethyl)-1,3-dimethylbenzene to form the final product, this compound.
科学的研究の応用
1-Methyl-1-[(2-methylphenyl)methyl]-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea has been extensively studied for its potential applications in scientific research. One of the main areas of research is cancer, as CK2 is overexpressed in many types of cancer and is involved in tumor growth and survival. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been suggested as a potential therapeutic agent for cancer treatment.
In addition to cancer, this compound has also been studied for its potential applications in other areas of research, such as neurodegenerative diseases, inflammation, and infectious diseases. CK2 has been implicated in the pathogenesis of these diseases, and this compound has been shown to have potential therapeutic effects in preclinical models.
特性
IUPAC Name |
1-methyl-1-[(2-methylphenyl)methyl]-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-15-7-4-5-8-17(15)14-25(3)21(26)24-19-10-9-18(13-16(19)2)27-20-22-11-6-12-23-20/h4-13H,14H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYMDMMCZRWPGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)NC2=C(C=C(C=C2)OC3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

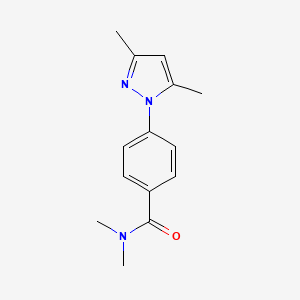
![N-(2-butan-2-ylphenyl)-2-[(2,3-dimethylcyclohexyl)amino]propanamide](/img/structure/B7535210.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-3-(3-fluorophenyl)-2-methylpropan-1-one](/img/structure/B7535225.png)
![2-[(3,4-dichlorophenyl)sulfonylamino]-N-(2-ethoxyphenyl)-4-methylsulfanylbutanamide](/img/structure/B7535230.png)
![3-(3-Fluorophenyl)-2-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7535244.png)
![3-(3-Fluorophenyl)-2-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7535247.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7535256.png)
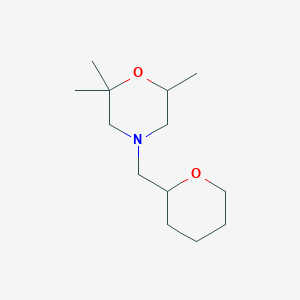
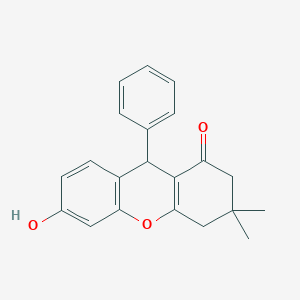
![Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate](/img/structure/B7535272.png)
![1-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone](/img/structure/B7535274.png)
